molecular formula C4H9O8P B122664 4-Phospho-D-erythronate CAS No. 57229-25-1

4-Phospho-D-erythronate

Cat. No. B122664
CAS RN: 57229-25-1
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-PWNYCUMCSA-N
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Description

4-Phospho-D-erythronate, also known as (2R,3R)-2,3-Dihydroxy-4-(phosphonooxy)butanoic Acid, is a compound that belongs to the class of organic compounds known as monosaccharide phosphates . It is an intermediate in the synthesis of pyridoxal 5’-phosphate in some bacteria and an inhibitor of ribose 5-phosphate isomerase .


Synthesis Analysis

In the DXP-dependent vitamin B6 pathway, the E4P dehydrogenase Epd, the 4-phospho-erythronate (4PE) dehydrogenase PdxB, and the 3-phosphoserine (3PS) aminotransferase SerC convert E4P and glutamate to 4-hydroxy-threonine-phosphate (4HTP) .


Molecular Structure Analysis

The molecular formula of 4-Phospho-D-erythronate is C4H9O8P . It has a molecular weight of 216.08 .


Chemical Reactions Analysis

In enzymology, a 4-phosphoerythronate dehydrogenase is an enzyme that catalyzes the chemical reaction 4-phospho-D-erythronate + NAD+ to (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate + NADH + H+ .


Physical And Chemical Properties Analysis

The molecular formula of 4-Phospho-D-erythronate is C4H9O8P and it has a molecular weight of 216.08 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Phospho-D-erythronate is an important chemical intermediate in various biochemical processes. A straightforward synthesis from D-erythronolactone has been reported, providing a more accessible route for obtaining this compound (Novikov, Copley, & Eaton, 2011).

Role in Enzymatic Processes

This compound acts as a competitive inhibitor of the enzyme ribose-5-phosphate isomerase, essential in the pentose phosphate pathway. It's used in studies to understand the enzyme's kinetics and inhibition mechanisms (Burgos & Salmon, 2004).

Application in Vitamin B6 Biosynthesis

Erythronate-4-phosphate dehydrogenase, an enzyme that converts 4-phospho-D-erythronate, is crucial in the biosynthesis of vitamin B6. Studies on its overexpression and crystallization provide insights into this vital metabolic pathway (Ha et al., 2006).

Involvement in Isoprenoid Biosynthesis

4-Phospho-D-erythronate plays a role in the nonmevalonate pathway of isoprenoid biosynthesis, a key metabolic route in various organisms. Understanding its role can aid in the development of antimicrobial agents (Miallau et al., 2003).

Cancer Metabolism

Recent studies have identified erythronate accumulation in cancer cells, suggesting its potential as a biomarker for metabolic reprogramming in cancer cells (Zhang et al., 2022).

Enzyme Inhibition Studies

4-Phospho-D-erythronate is used in the study of Mycobacterium tuberculosis ribose-5-phosphate isomerase, providing new information about the enzyme's reaction mechanism (Roos et al., 2005).

Safety And Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

There is potential for the development of bacteria overproducing vitamin B6. Known vitamin B6 routes have been genetically engineered, and underground metabolism facilitates the emergence of novel vitamin B6 biosynthetic pathways .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXOHUILRHRQJ-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332305
Record name 4-Phospho-D-erythronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phospho-D-erythronate

CAS RN

57229-25-1
Record name 4-Phospho-D-erythronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
M Tazoe, K Ichikawa, T Hoshino - Journal of bacteriology, 2006 - Am Soc Microbiol
… flavin adenine dinucleotide-dependent 4-phospho-d-erythronate (4PE) dehydrogenase. … with d-erythrose 4-phosphate (E4P) and forms 4-phospho-d-erythronate (4PE), 3-hydroxy 4-…
Number of citations: 19 journals.asm.org
E Burgos, L Salmon - Tetrahedron letters, 2004 - Elsevier
… By comparison to the only known RPI inhibitor, 4-phospho-d-erythronate (4, K i =28 μM, K m /K i =270), the hydroxamic acid 1, obtained by an eight-step synthesis from d-arabinose, …
Number of citations: 13 www.sciencedirect.com
E Burgos, L Salmon - Tetrahedron letters, 2004 - Elsevier
… acid as a new and strong competitive inhibitor of spinach RPI, 2 with inhibitory properties similar to that previously reported for the known RPI inhibitor 4-deoxy-4-phospho-d-erythronate …
Number of citations: 10 www.sciencedirect.com
Y Novikov, SD Copley, BE Eaton - Tetrahedron letters, 2011 - Elsevier
… 4-Phospho-d-erythronate is an … 4-phospho-d-erythronate required expensive precursors and typically gave low yields. We report a straightforward synthesis of 4-phospho-d-erythronate …
Number of citations: 3 www.sciencedirect.com
E Burgos, AK Roos, SL Mowbray, L Salmon - Tetrahedron letters, 2005 - Elsevier
… In contrast to the known competitive ribose-5-phosphate isomerase (Rpi) inhibitors 4-deoxy-4-phospho-d-erythronohydroxamic acid, 4-deoxy-4-phospho-d-erythronate, and 4-deoxy-4-…
Number of citations: 16 www.sciencedirect.com
AK Roos, E Burgos, DJ Ericsson, L Salmon… - Journal of Biological …, 2005 - ASBMB
… -erythronohydroxamic acid (Km 57 μm) and 4-phospho-d-erythronate (K i 1.7 mm) refined to … this same feature lies behind the more efficient binding of RpiA to 4-phospho-d-erythronate. …
Number of citations: 50 www.jbc.org
K Montin, C Cervellati, F Dallocchio… - The FEBS …, 2007 - Wiley Online Library
… Phosphorylated aldonic acids are strong inhibitors of 6-phosphogluconate dehydrogenase, and 4-phospho-d-erythronate (4PE) and 4-phospho-d-erythronohydroxamate are two of the …
Number of citations: 15 febs.onlinelibrary.wiley.com
J Rudolph, J Kim, SD Copley - Biochemistry, 2010 - ACS Publications
… PdxB catalyzes the second step in the biosynthesis of pyridoxal phosphate by oxidizing 4-phospho-d-erythronate (4PE) to 2-oxo-3-hydroxy-4-phosphobutanoate (OHPB) with …
Number of citations: 22 pubs.acs.org
C Pasti, E Rinaldi, C Cervellati, F Dallocchio… - Bioorganic & medicinal …, 2003 - Elsevier
… brucei 6PGDH inhibitor has been shown to be the 4-carbon aldonate 4-phospho-d-erythronate (… Now we see that the selectivity of 4-phospho-d-erythronate (16) for the parasite enzyme …
Number of citations: 31 www.sciencedirect.com
AL Stern, E Burgos, L Salmon… - Biochemical Journal, 2007 - portlandpress.com
Trypanosoma cruzi, the human parasite that causes Chagas disease, contains a functional pentose phosphate pathway, probably essential for protection against oxidative stress and …
Number of citations: 48 portlandpress.com

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